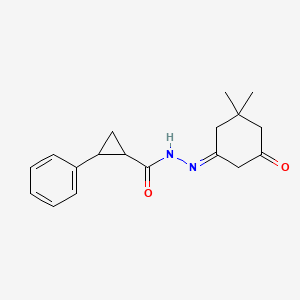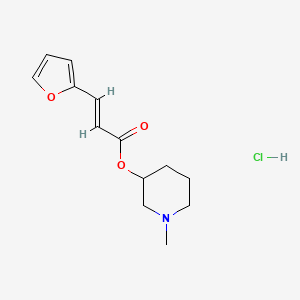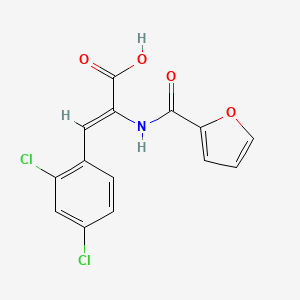
N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide, also known as DPH, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPH belongs to the class of cyclopropane carbohydrazide derivatives and is known for its ability to modulate various biological pathways.
Mechanism of Action
The mechanism of action of N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide is not fully understood. However, studies have suggested that N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival. N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has been shown to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and oxidative stress. N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has also been shown to regulate glucose homeostasis and reduce insulin resistance in diabetic animal models. Furthermore, N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide in lab experiments is its ability to modulate various biological pathways, making it a potential candidate for therapeutic applications. However, one of the limitations of using N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide is its solubility issues, which can affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for the research on N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide. One area of interest is the development of N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide in other diseases, such as cardiovascular diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the mechanism of action of N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide and its potential interactions with other drugs.
Synthesis Methods
The synthesis of N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide involves the reaction of 2-phenylcyclopropanecarboxylic acid hydrazide with cyclohexanone in the presence of a catalyst. The resulting compound is then subjected to a series of purification steps to obtain the final product.
Scientific Research Applications
N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Researchers have shown that N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide exhibits significant anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has also been shown to regulate glucose homeostasis and reduce insulin resistance in diabetic animal models. Furthermore, N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2)10-13(8-14(21)11-18)19-20-17(22)16-9-15(16)12-6-4-3-5-7-12/h3-7,15-16H,8-11H2,1-2H3,(H,20,22)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIUMOBBPJKDDT-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)C2CC2C3=CC=CC=C3)CC(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=N\NC(=O)C2CC2C3=CC=CC=C3)/CC(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5314899.png)
![1-furo[3,2-c]pyridin-4-yl-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5314900.png)
![N-(4-acetylphenyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5314905.png)


![6,6-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-5-oxothiomorpholine-3-carboxamide](/img/structure/B5314923.png)
![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5314930.png)
![N-1,3-benzothiazol-2-yl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5314950.png)
![4-(6-methyl-2-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5314955.png)
![propyl 4-[(5,7-dihydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B5314956.png)
![methyl 1-({[2-(dimethylamino)-1-methyl-2-oxoethyl]amino}carbonyl)cyclopropanecarboxylate](/img/structure/B5314960.png)
![N-allyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5314969.png)

![4-(1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5314990.png)